molecular formula C27H21N3O B2460642 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide CAS No. 303138-81-0

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B2460642
CAS No.: 303138-81-0
M. Wt: 403.485
InChI Key: VEXAHRRFSBJFEC-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that features a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2,2-diphenylacetyl chloride under basic conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is unique due to its specific structural arrangement, which combines the benzimidazole moiety with a diphenylacetamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O/c31-27(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)26-29-23-13-7-8-14-24(23)30-26/h1-18,25H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXAHRRFSBJFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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